N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide
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Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide is a useful research compound. Its molecular formula is C18H28N4O2 and its molecular weight is 332.448. The purity is usually 95%.
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Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C20H30N4O2
- Molecular Weight : 362.48 g/mol
- Structural Features : The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are significant for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Dimethylamino Group : This is usually done via amination reactions.
- Oxalamide Formation : The final step involves coupling the pyrrolidine-containing intermediate with an ethyl oxalamide derivative.
Each step requires optimization to ensure high yield and purity.
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Analgesic Properties : The compound has been investigated for its potential use in pain relief due to its interaction with pain receptors.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its analgesic properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies can include:
- Receptor Binding Assays : Evaluating how the compound binds to specific receptors involved in pain and inflammation.
- Enzyme Inhibition Studies : Investigating its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases.
Case Studies and Research Findings
Table 1 summarizes key findings from research studies on the biological activity of related compounds that share structural similarities with this compound:
Compound Name | IC50 (μmol/L) | Activity Type | Reference |
---|---|---|---|
Rivastigmine | 10.54 | AChE Inhibitor | |
Compound 5e | 0.15 | AChE Inhibitor | |
Compound 5d | 0.37 | AChE Inhibitor |
These results indicate that compounds with similar structures can exhibit potent inhibitory activity against AChE, suggesting that this compound may also possess significant inhibitory effects.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-4-19-17(23)18(24)20-13-16(22-11-5-6-12-22)14-7-9-15(10-8-14)21(2)3/h7-10,16H,4-6,11-13H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXLVBZOLXPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.